molecular formula C12H14BrClFNO2 B13988966 tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate

tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate

Cat. No.: B13988966
M. Wt: 338.60 g/mol
InChI Key: QDRHTXYUFQBXOZ-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzyl group, which is further connected to a carbamate group. This compound is often used in organic synthesis and research due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate typically involves the reaction of 4-bromo-2-chloro-5-fluorobenzyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4-bromo-2-chloro-5-fluorobenzyl alcohol+tert-butyl chloroformatetert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate\text{4-bromo-2-chloro-5-fluorobenzyl alcohol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-bromo-2-chloro-5-fluorobenzyl alcohol+tert-butyl chloroformate→tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine and chlorine) on the benzyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).

Major Products

    Nucleophilic Substitution: Substituted benzyl carbamates.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzylamines.

Scientific Research Applications

tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and reactivity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-bromo-2-chloro-5-fluorophenyl)carbamate
  • tert-Butyl (2-bromo-4-chlorophenoxy)ethylcarbamate
  • tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate

Uniqueness

tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate is unique due to the specific arrangement of halogen atoms on the benzyl ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H14BrClFNO2

Molecular Weight

338.60 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-2-chloro-5-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C12H14BrClFNO2/c1-12(2,3)18-11(17)16-6-7-4-10(15)8(13)5-9(7)14/h4-5H,6H2,1-3H3,(H,16,17)

InChI Key

QDRHTXYUFQBXOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1Cl)Br)F

Origin of Product

United States

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